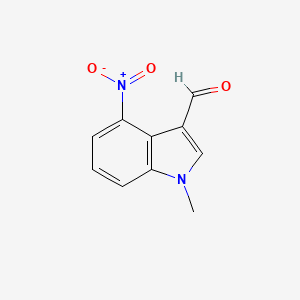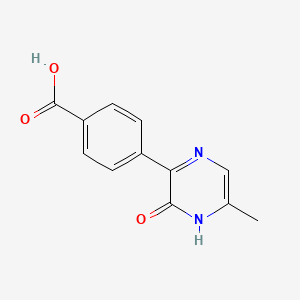![molecular formula C13H19BrClNS B13217788 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNS and a molecular weight of 336.72 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a bromophenylsulfanyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the chloroethyl group, forming the desired product.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
N-{2-[(4-Bromophenyl)sulfanyl]ethyl}glycine: Contains a glycine moiety instead of a piperidine ring.
Uniqueness
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a bromophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C13H19BrClNS |
|---|---|
Poids moléculaire |
336.72 g/mol |
Nom IUPAC |
4-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
Clé InChI |
PHZHXBDLHRYKAP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCSC2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
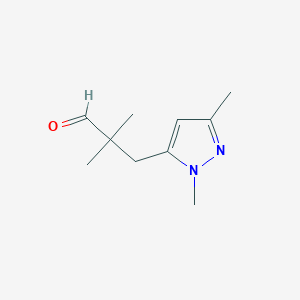
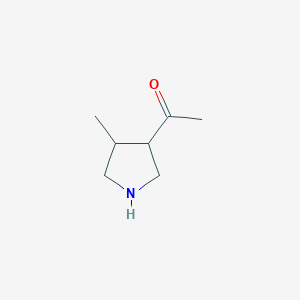
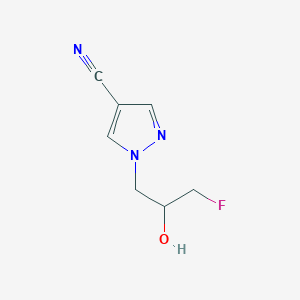
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
